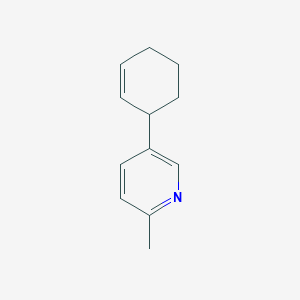

5-(2-Cyclohexenyl)-2-methylpyridine

説明

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability, which are crucial for a compound's pharmacokinetic profile. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and electrostatic potential. chemrevlett.commdpi.com

Structure

3D Structure

特性

IUPAC Name |

5-cyclohex-2-en-1-yl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZNOSRDMRPCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282656 | |

| Record name | 5-(2-Cyclohexen-1-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-28-5 | |

| Record name | 5-(2-Cyclohexen-1-yl)-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Cyclohexen-1-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Model Validation:the Predictive Power of the Developed Qsar Model Would Be Rigorously Assessed Using Statistical Metrics Like the Coefficient of Determination R² , Cross Validated R² Q² , and by Using an External Set of Compounds Not Used in the Model Development.

Hypothetical Research Findings and Data Tables

If a QSAR study were to be conducted on a series of analogs of 5-(2-Cyclohexenyl)-2-methylpyridine, the findings would likely be presented in tables that summarize the structures of the compounds, their experimental biological activities, and the values of the most relevant molecular descriptors.

For instance, a study might investigate the anti-inflammatory activity of these compounds. The resulting data could be organized as follows:

Table 1: Hypothetical Structures and In Vitro Anti-inflammatory Activity of this compound Analogs

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) | pIC50 (-logIC50) |

| 1 | H | H | 15.2 | 4.82 |

| 2 | CH3 | H | 10.5 | 4.98 |

| 3 | Cl | H | 5.8 | 5.24 |

| 4 | H | OCH3 | 20.1 | 4.70 |

| 5 | H | Br | 4.1 | 5.39 |

Following the initial data collection, a table of calculated molecular descriptors that are found to be most influential in the QSAR model would be presented.

Table 2: Hypothetical Molecular Descriptors for this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| 1 | 173.26 | 3.2 | 12.89 | 1.85 |

| 2 | 187.29 | 3.6 | 12.89 | 1.92 |

| 3 | 207.70 | 3.8 | 12.89 | 2.54 |

| 4 | 203.28 | 3.1 | 22.12 | 2.10 |

| 5 | 252.16 | 3.9 | 12.89 | 2.61 |

The final QSAR model would be an equation that links the biological activity (pIC50) to these descriptors. For example, a hypothetical MLR equation might look like this:

pIC50 = 0.5 * LogP + 0.2 * Dipole Moment - 0.01 * Molecular Weight + 3.5

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the anti-inflammatory activity, while an increase in molecular weight has a slight negative impact. Such a model, once validated, could then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds.

Computational Chemistry and Theoretical Investigations of 5 2 Cyclohexenyl 2 Methylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict a wide array of molecular properties by calculating the electron density of a system.

A fundamental step in the computational analysis of 5-(2-Cyclohexenyl)-2-methylpyridine would involve geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's shape and steric properties.

The electronic structure, which dictates the molecule's behavior, would also be elucidated. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, visually identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. In pyridine (B92270) derivatives, the nitrogen atom typically represents a region of high electron density. nih.gov

Illustrative Data: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (Illustrative) |

| C-N Bond Length (Pyridine Ring) | 1.34 Å |

| C-C Bond Length (Pyridine Ring) | 1.39 Å |

| C-C Bond Length (Cyclohexenyl) | 1.54 Å (sp3-sp3), 1.50 Å (sp2-sp3), 1.34 Å (sp2-sp2) |

| C-H Bond Length | 1.09 Å |

| C-N-C Bond Angle (Pyridine Ring) | 117° |

| C-C-C Bond Angle (Cyclohexenyl) | 112° (sp3), 123° (sp2) |

Note: This table is illustrative and represents typical values for similar molecular fragments. Actual values would be derived from DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. tandfonline.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). tandfonline.com These descriptors provide a quantitative measure of the molecule's susceptibility to various types of chemical reactions. For instance, a molecule with a high electrophilicity index is considered a good electrophile.

Illustrative Data: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.7 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.85 eV |

| Electrophilicity Index (ω) | χ^2 / (2η) | 2.34 eV |

Note: This table is illustrative. The values are representative of what might be expected for a stable organic molecule.

The presence of the cyclohexenyl group introduces conformational flexibility to the this compound molecule. The bond connecting the pyridine and cyclohexenyl rings allows for rotation, leading to different spatial arrangements (conformers) with varying energies. A conformational analysis, typically performed by systematically rotating this bond and calculating the energy at each step, would identify the most stable conformer(s).

The results of this analysis are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters. The PES reveals the energy barriers between different conformers and provides insight into the molecule's dynamic behavior. For similar flexible molecules, DFT calculations have successfully mapped these surfaces to understand conformational preferences. acs.org

Mechanistic Pathway Modeling

Computational chemistry is an invaluable tool for exploring the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

For this compound, one could computationally investigate various reactions, such as electrophilic substitution on the pyridine ring or addition reactions at the cyclohexenyl double bond. By modeling the reaction pathway, chemists can identify the structures of intermediates and, crucially, the transition states—the high-energy structures that connect reactants, intermediates, and products.

Locating transition states is a key objective of mechanistic studies. Computational methods allow for the optimization of these transient structures and the calculation of their energies. The nature of the transition state can be confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. Such studies on pyridine derivatives have successfully elucidated the mechanisms of complex reactions. researchgate.net

The activation energy is directly related to the reaction rate; a lower activation energy implies a faster reaction. Using transition state theory, it is possible to calculate theoretical rate constants for elementary reaction steps. These kinetic parameters are vital for predicting how a reaction will proceed under different conditions and for understanding the factors that control the reaction's outcome. Computational studies on the reactions of pyridine derivatives have provided valuable predictions of their kinetic behavior. oberlin.edu

Illustrative Data: Predicted Energetics for a Hypothetical Reaction

| Parameter | Predicted Value (Illustrative) |

| Activation Energy (Ea) | 25 kcal/mol |

| Reaction Energy (ΔErxn) | -15 kcal/mol (exothermic) |

Note: This table provides illustrative energy values for a hypothetical reaction involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are widely used in medicinal chemistry and drug discovery to predict the activity of new or untested compounds, thereby saving time and resources in the synthesis and testing phases. nih.govresearchgate.net The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. nih.gov

A QSAR model is typically expressed as an equation:

Activity = f (Molecular Descriptors) + error

Where the "Activity" is a quantifiable measure of a biological effect (e.g., IC50, the concentration of a substance that inhibits a biological process by 50%), and "Molecular Descriptors" are numerical values that encode different aspects of a molecule's structure. nih.gov

While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not available in the current scientific literature, the principles of QSAR can be applied to understand how its structural features might correlate with its potential in vitro biological activities. A hypothetical QSAR study on a series of analogs of this compound would involve the following steps:

Advanced Analytical Methodologies for the Characterization and Quantification of 5 2 Cyclohexenyl 2 Methylpyridine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 5-(2-Cyclohexenyl)-2-methylpyridine from complex mixtures, assessing its purity, and performing quantitative analysis. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like pyridine (B92270) derivatives. coresta.org It is widely used for purity assessment and determining the composition of mixtures containing such compounds. upenn.edu

In a typical GC analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would be employed. A flame ionization detector (FID) offers excellent sensitivity and a wide linear range for quantification. The method's precision is critical for determining the percentage purity of the compound and identifying the relative amounts of any volatile impurities from the synthesis process or degradation.

For more complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.comgcms.cz This technique uses a two-column system, where the effluent from the first dimension column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. chemistry-matters.com This process creates a structured, two-dimensional chromatogram that can resolve compounds that would otherwise co-elute in a one-dimensional GC analysis. gcms.cz GCxGC is particularly advantageous for resolving isomers and analyzing target compounds in challenging matrices, such as environmental or biological samples. chemistry-matters.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including pyridine derivatives. thermofisher.com It is an excellent alternative to GC, particularly for compounds that may have lower volatility or thermal instability.

The analysis of pyridine-containing molecules is often achieved using reverse-phase (RP) HPLC methods. sielc.comsielc.com For this compound, a C18 or similar stationary phase would provide effective separation based on its hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. thermofisher.comsielc.com The pH of the mobile phase can be adjusted with additives like formic acid or phosphoric acid to ensure optimal peak shape and retention for the basic pyridine moiety. sielc.comsielc.com Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance at specific wavelengths, such as 250 nm. sielc.com

The following table summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for related compounds.

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100 mixed-mode | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with sulfuric acid (H₂SO₄) buffer sielc.com | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |

| Detection | UV at 250 nm sielc.com | UV (wavelength not specified) |

| Notes | For MS compatibility, phosphoric acid should be replaced with formic acid. sielc.comsielc.com | Method is scalable for preparative separation and suitable for pharmacokinetics. sielc.com |

This table is generated based on data from existing literature for related compounds and serves as a guide for method development.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide an unparalleled level of specificity and sensitivity, making them indispensable for definitive compound identification and structural verification.

GC-MS combines the high-resolution separation of gas chromatography with the powerful identification capabilities of mass spectrometry. This technique is a gold standard for the identification of volatile and semi-volatile organic compounds. As the separated components elute from the GC column, they enter the mass spectrometer, which generates a unique mass spectrum for each component. This spectrum serves as a molecular "fingerprint," allowing for confident identification by comparison to spectral libraries.

GC-MS is highly effective for the simultaneous analysis of multiple pyridine-based nitrogen compounds in complex matrices. coresta.org A validated GC-MS method can achieve high linearity, with correlation coefficients (R²) of 0.999 or better, and good recovery rates. coresta.org In the context of this compound, GC-MS would be used to confirm the compound's identity, assess its purity by detecting and identifying any co-eluting impurities, and investigate potential isomers or byproducts from its synthesis. It is crucial to be aware of potential contaminants from solvents; for example, cyclohexene (B86901) is sometimes used as a stabilizer in methylene (B1212753) chloride and can co-elute with analytes, but its distinct mass spectrum allows for its identification. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of compounds in complex mixtures and for unambiguous structural verification. rjptonline.org This technique is particularly valuable for compounds that are not amenable to GC analysis.

A sensitive and selective LC-MS/MS method can be developed for the determination of this compound in various matrices. nih.gov The analysis would typically be performed on a reverse-phase column with a mobile phase containing a volatile buffer like ammonium (B1175870) formate (B1220265) and formic acid to ensure compatibility with the mass spectrometer. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is generally effective for pyridine compounds.

For high selectivity and sensitivity, tandem mass spectrometry is employed using modes such as selected reaction monitoring (SRM). In SRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This process drastically reduces chemical noise and allows for accurate quantification even at very low concentrations. nih.gov Such methods have been successfully developed for other complex molecules containing a methylpyridine structure, demonstrating excellent accuracy and precision over a wide linear range. nih.govnih.gov LC-MS is also the method of choice for identifying unknown metabolites or degradation products in stability studies. rjptonline.org

Applications and Utility of 5 2 Cyclohexenyl 2 Methylpyridine in Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

The unique combination of a nucleophilic pyridine (B92270) ring and a reactive cyclohexene (B86901) unit makes 5-(2-Cyclohexenyl)-2-methylpyridine a promising candidate for the synthesis of complex molecular architectures.

The pyridine moiety is a privileged scaffold in medicinal chemistry and drug design. The presence of both the pyridine and cyclohexene groups allows for a variety of chemical transformations, making this compound a potentially valuable intermediate. The pyridine ring can undergo N-alkylation, oxidation, and various coupling reactions, while the cyclohexene ring is amenable to reactions such as epoxidation, dihydroxylation, and addition reactions. This dual reactivity could be exploited to construct intricate, three-dimensional organic scaffolds that are of interest in pharmaceutical and agrochemical research.

Hypothetical Transformation Pathways:

| Starting Material | Reagent/Condition | Potential Product Scaffold |

| This compound | 1. m-CPBA 2. Ring-opening with nucleophile | Functionalized cyclohexanol-pyridine |

| This compound | 1. OsO₄, NMO 2. Protection of diol | Dihydroxycyclohexyl-pyridine derivative |

| This compound | Cross-coupling reaction at pyridine ring | Biaryl-cyclohexene hybrid scaffold |

The inherent functionality of this compound provides a foundation for the synthesis of novel heterocyclic systems. For instance, the double bond in the cyclohexene ring could be cleaved through ozonolysis to yield a dicarbonyl compound, which could then be used in condensation reactions to form new heterocyclic rings fused to or substituted on the pyridine core.

Furthermore, the cyclohexene moiety contains a stereocenter, and the double bond allows for diastereoselective and enantioselective transformations. Asymmetric synthesis methodologies could be applied to the cyclohexene ring to introduce chirality, making this compound a precursor for the synthesis of enantiomerically pure chiral molecules. Such molecules are of high value in the development of chiral catalysts and pharmaceuticals. The asymmetric synthesis of functionalized cyclohexanes and cyclohexenes is a well-established field, and these principles could be applied to derivatives of this compound.

Catalytic Applications of Derivatives

Pyridine-containing molecules are extensively used as ligands in catalysis. The derivatization of this compound could lead to novel ligands for both transition metal catalysis and organocatalysis.

The nitrogen atom of the pyridine ring in this compound can coordinate to a wide range of transition metals. The cyclohexenyl group can be functionalized to introduce additional coordinating groups, creating bidentate or tridentate ligands. For example, hydroxylation of the double bond would yield a diol that could act as a secondary coordination site. The steric bulk of the cyclohexenyl group can also influence the coordination geometry and reactivity of the metal center, which is a key aspect of ligand design. Pyridine-based ligands are crucial in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization.

Potential Ligand-Metal Complexes and Their Applications:

| Ligand Derivative | Metal Center | Potential Catalytic Application |

| 5-(2,3-dihydroxycyclohexyl)-2-methylpyridine | Ruthenium (Ru) | Asymmetric transfer hydrogenation |

| 5-(2-diphenylphosphinocyclohexyl)-2-methylpyridine | Palladium (Pd) | Asymmetric allylic alkylation |

| This compound (as a simple monodentate ligand) | Copper (Cu) | Atom transfer radical polymerization (ATRP) |

Chiral derivatives of this compound have the potential to be used as organocatalysts. The pyridine nitrogen can act as a Lewis base or be protonated to form a pyridinium ion, which can participate in hydrogen bonding interactions. If a chiral center is introduced into the cyclohexenyl ring, the resulting molecule could be used as a chiral catalyst for a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Diels-Alder reactions. The field of organocatalysis has seen a surge in the use of chiral amines and pyridines for stereoselective synthesis.

Research in Functional Materials Development

The rigid structure of the pyridine ring combined with the more flexible cyclohexene unit suggests that derivatives of this compound could be investigated for applications in materials science. For example, the synthesis of 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines has been explored in the context of creating new liquid-crystal materials. The unique shape and polarity of such molecules can lead to the formation of mesophases, which are the basis of liquid crystal displays (LCDs). The introduction of a double bond in the cyclohexyl ring, as in this compound, could influence the packing and electronic properties of such materials, potentially leading to new liquid crystalline phases or materials with interesting optical or electronic properties.

Furthermore, pyridine-containing polymers are known for their potential use in electronic devices, sensors, and as components of metal-organic frameworks (MOFs). The vinyl group of the cyclohexene ring could potentially be used as a monomer for polymerization, leading to the formation of functional polymers with pendant pyridine units.

Exploration of Photophysical and Electronic Properties in Material Science Contexts (e.g., molecular electronics, chemosensors, OLEDs)

The unique molecular architecture of this compound, which combines a π-deficient pyridine ring with a non-aromatic cyclohexenyl group, suggests a range of interesting photophysical and electronic properties that are yet to be fully explored. While direct experimental data on this specific compound is not extensively available in public literature, the well-established characteristics of its constituent moieties—pyridine and cyclohexene derivatives—provide a strong basis for predicting its potential applications in materials science. Pyridine-containing compounds are of significant interest in fields such as molecular electronics, chemosensors, and organic light-emitting diodes (OLEDs) due to their inherent electronic and luminescent properties. oled-intermediates.com

The electronic behavior of the pyridine ring can be systematically tuned through chemical modifications. rsc.org The introduction of the 2-methyl group, an electron-donating substituent, is expected to increase the electron density of the pyridine ring, thereby influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is a critical factor in designing materials for electronic devices. The cyclohexenyl group, while not conjugated with the pyridine ring, can influence the molecule's conformational flexibility and solid-state packing, which in turn can affect its bulk electronic properties and thin-film morphology.

Potential as a Chemosensor

Pyridine derivatives have been widely investigated as fluorescent chemosensors for the detection of various analytes, including metal cations and small organic molecules. mdpi.comnih.govresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective binding site for metal ions. Upon coordination with a metal ion, the electronic structure of the pyridine derivative is perturbed, leading to a detectable change in its fluorescence or absorption spectrum.

In the case of this compound, the nitrogen atom could serve as a coordination site for metal ions. The resulting complex formation would likely alter the photophysical properties of the molecule, providing a basis for a sensor. The sensitivity and selectivity of such a sensor would be influenced by the steric hindrance from the adjacent methyl and cyclohexenyl groups, potentially allowing for the selective detection of specific metal ions. For instance, various pyridine-based chemosensors have demonstrated high selectivity for ions such as Fe³⁺/Fe²⁺. acs.org

To illustrate the potential sensing capabilities, the table below presents typical photophysical data for a generic pyridine-based fluorescent chemosensor upon interaction with a metal ion.

| Property | Free Ligand | Ligand-Metal Complex |

| Absorption Maximum (λabs) | 260 nm | 275 nm |

| Emission Maximum (λem) | 350 nm | 420 nm (Red-shifted) |

| Fluorescence Quantum Yield (ΦF) | 0.15 | 0.45 (Enhanced) |

| Fluorescence Lifetime (τ) | 2.1 ns | 5.8 ns |

This is a representative dataset for illustrative purposes and does not represent experimental data for this compound.

Prospects in Molecular Electronics and OLEDs

The field of molecular electronics seeks to use individual molecules as components in electronic circuits. Pyridine-containing molecules are attractive candidates for this field due to their defined structures and tunable electronic properties. The HOMO-LUMO gap of this compound, which dictates its electronic conductivity, could be engineered through further functionalization of either the pyridine or cyclohexenyl ring.

In the context of OLEDs, pyridine derivatives are frequently used as electron-transporting materials or as hosts for phosphorescent emitters due to their good thermal and chemical stability. oled-intermediates.com The electron-deficient nature of the pyridine ring facilitates electron injection and transport. The 2-methyl substituent on this compound would slightly increase the HOMO energy level and potentially the LUMO as well, which could be beneficial for tuning the charge injection barriers from the electrodes in an OLED device.

The photoluminescence of pyridine derivatives is a key property for their use in OLEDs. While some simple pyridines are not highly emissive, functionalization can lead to compounds with high fluorescence quantum yields. researchgate.net For example, cyclohexane-fused pyridine derivatives have been synthesized and shown to exhibit promising photophysical properties. crossref.org The emission color can be tuned from blue to red by modifying the electronic structure of the molecule. Theoretical studies, such as Density Functional Theory (DFT), are often employed to predict the emission wavelengths and optimize the molecular design for specific applications. rsc.org

The following table provides a hypothetical set of electronic and photophysical properties for this compound, based on typical values for related pyridine derivatives used in OLED research.

| Property | Predicted Value | Significance in OLEDs |

| HOMO Energy Level | -5.8 eV | Affects hole injection from the anode. |

| LUMO Energy Level | -2.5 eV | Affects electron injection from the cathode. |

| HOMO-LUMO Gap | 3.3 eV | Determines the intrinsic conductivity and emission color. |

| Triplet Energy (ET) | 2.8 eV | Important for use as a host for phosphorescent emitters. |

| Glass Transition Temperature (Tg) | >100 °C | High Tg is crucial for the morphological stability of the device. |

| Fluorescence Quantum Yield (ΦF) | > 0.3 | High quantum yield is necessary for efficient light emission. |

These are predicted values based on related compounds and are intended for illustrative purposes. Experimental verification is required.

Mechanistic Insights into in Vitro Biological Activities and Structure Activity Relationship Sar Studies of 5 2 Cyclohexenyl 2 Methylpyridine Analogs

Investigation of Molecular Mechanisms of Action in In Vitro Biological Systems

The biological activity of pyridine (B92270) derivatives is deeply rooted in their ability to interact with specific molecular targets, thereby modulating their function. Analogs of 5-(2-Cyclohexenyl)-2-methylpyridine, particularly those sharing the 2-methylpyridine core, have been shown to interfere with various enzymes and receptors and to influence critical cellular pathways.

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Topoisomerases)

The 2-methylpyridine scaffold is a key structural motif in the design of various enzyme inhibitors. Analogs have demonstrated potent and often selective inhibition against several classes of enzymes, most notably kinases and synthases.

For example, a series of tetrahydrobenzothienopyridine derivatives, which incorporate a fused pyridine ring system, were identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer progression. nih.gov Similarly, a complex derivative featuring a 2-methylpyridine core, cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate, was developed as a potent inhibitor of Receptor-Interacting Protein 1 Kinase (RIPK1), a crucial regulator of cellular necroptosis. researchgate.net

Beyond kinases, 2-amino-4-methylpyridine has been characterized as a highly potent and selective competitive inhibitor of inducible nitric oxide synthase (NOS II), an enzyme involved in inflammatory processes. nih.gov Its in vitro efficacy highlights the potential of the methylpyridine scaffold to target enzymes outside the kinome. Furthermore, analogs where the pyridine ring is modified, such as in 6-aza-2'-deoxyuridines, have been shown to selectively inhibit viral enzymes like the herpes simplex virus type 1 thymidine kinase (HSV-1 TK) without affecting the corresponding human enzyme. nih.gov

| Compound/Analog Class | Target Enzyme | Inhibitory Concentration (IC50 / Ki) | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Inducible NO Synthase (NOS II) | 6 nM (IC50) | nih.gov |

| Tetrahydrobenzothienopyridine derivative (16b) | Pim-1 Kinase | 0.28 µM (IC50) | nih.gov |

| Tetrahydrobenzothienopyridine derivative (16c) | Pim-1 Kinase | 0.32 µM (IC50) | nih.gov |

| 6-aza-5-substituted-2'-deoxyuridine analog | HSV-1 Thymidine Kinase (TK) | 0.34 µM (Ki) | nih.gov |

Receptor Binding Studies and Molecular Recognition Mechanisms

Derivatives containing the 2-methylpyridine moiety have been successfully developed as high-affinity ligands for specific receptors, demonstrating their utility in modulating receptor-mediated signaling. A prominent example is the development of analogs as antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a key target in the central nervous system.

The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its analogs are well-characterized, potent, and selective noncompetitive mGluR5 antagonists. nih.gov Structure-activity relationship studies on this series have compared different linkers (e.g., alkyne vs. amide) and substitutions on the associated aryl ring to optimize binding affinity. nih.gov These studies underscore that the 2-methylpyridine core can serve as a crucial pharmacophoric element for achieving high-affinity and selective receptor engagement.

| Compound | Description | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| MPEP (1) | 2-Methyl-6-(phenylethynyl)pyridine | 3.4 nM | nih.gov |

| Analog 11 | Thiazole analog with CN substitution | <1 nM | nih.gov |

| Analog 46 | Amide-linked analog with Phenyl substitution | 356 ± 41 nM | nih.gov |

| Analog 47 | Amide-linked analog with 3-Pyridyl substitution | 2480 ± 520 nM | nih.gov |

Elucidation of Effects on Cellular Pathways (e.g., Apoptosis Induction Mechanisms, Reactive Oxygen Species Generation)

Analogs of this compound can exert profound effects at the cellular level, primarily through the induction of apoptosis and the generation of reactive oxygen species (ROS).

Apoptosis Induction Mechanisms Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key strategy for anticancer therapies. Several classes of pyridine derivatives have been shown to trigger apoptosis in cancer cells. For instance, novel pyrano[3,2-c]pyridine derivatives inhibit the growth and proliferation of MCF-7 breast cancer cells in a dose-dependent manner. bibliotekanauki.pl The most potent of these compounds, 4-CP.P, was found to induce an increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. bibliotekanauki.pl This process is often accompanied by the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis. bibliotekanauki.pl The intrinsic pathway of apoptosis, involving the release of mitochondrial cytochrome c and subsequent activation of caspase-9 and caspase-3, is a common mechanism initiated by small molecules. google.com

Reactive Oxygen Species (ROS) Generation The generation of ROS is a fundamental cellular process that, in excess, leads to oxidative stress, cellular damage, and apoptosis. nih.govencyclopedia.pub ROS include molecules such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). medchemexpress.commedchemexpress.com The cytotoxicity of some pyridine-containing compounds has been linked to their ability to increase intracellular ROS levels. For example, certain copper(II) complexes with pyridine-based pincer ligands were found to induce apoptosis in A549 lung cancer cells, a mechanism directly linked to the excessive generation of ROS. rsc.org This increase in ROS can lead to a loss of mitochondrial membrane potential, lipid peroxidation, and ultimately, cell death via the mitochondrial pathway. rsc.orgnih.gov

| Compound | Cytotoxicity (IC50 after 24h) | Reference |

|---|---|---|

| 4-CP.P | 60 ± 4.0 µM | bibliotekanauki.pl |

| P.P | 100 ± 5.0 µM | bibliotekanauki.pl |

| 3-NP.P | 140 ± 5.0 µM | bibliotekanauki.pl |

| TPM.P | 180 ± 6.0 µM | bibliotekanauki.pl |

Structure-Activity Relationship (SAR) Analysis of Related Pyridine and Cyclohexenyl Derivatives

Understanding the relationship between chemical structure and biological activity is paramount in medicinal chemistry for designing more potent and selective therapeutic agents. For pyridine derivatives, SAR studies have identified key structural features that govern their efficacy.

Correlation of Structural Modifications with In Vitro Biological Potency and Selectivity

Systematic modifications of the pyridine scaffold have established clear correlations between structure and antiproliferative activity. The nature, number, and position of substituents on the pyridine or associated rings can dramatically influence potency.

Studies on various pyridine derivatives have shown that:

Enhancing Groups : The introduction of methyl (–CH₃), hydroxyl (–OH), and methoxy (–OMe) groups often enhances antiproliferative activity. For example, adding a methyl group to an aromatic ring on a pyridine derivative resulted in a lower IC₅₀ value (1.30 mM) compared to derivatives with hydrogen (7.15 mM) or chlorine (5.84 mM) at the same position. mdpi.com Similarly, the presence of one or two hydroxyl groups significantly decreased IC₅₀ values against cancer cell lines. mdpi.com

Detrimental Groups : Conversely, the presence of halogens (e.g., Cl, Br) or other bulky groups tends to diminish antiproliferative activity. mdpi.com Combining hydroxyl groups with halogens led to a significant increase in IC₅₀ values, indicating reduced potency. mdpi.com

This highlights a delicate balance where small, electron-donating, or hydrogen-bond-forming groups are generally favorable for this particular biological activity, while larger, electron-withdrawing groups are often detrimental.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The pyridine ring itself is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to participate in various molecular interactions. researchgate.netresearchgate.net

Based on analogs, the key pharmacophoric elements of a scaffold like this compound can be deconstructed:

The 2-Methylpyridine Core : This unit acts as a foundational scaffold. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions. The methyl group at the 2-position can provide steric influence and enhance binding affinity or modulate metabolic stability.

The Linker and Relative Orientation : The direct connection between the pyridine and cyclohexenyl rings fixes their relative spatial orientation. In more complex analogs, such as the mGluR5 antagonists, the nature of the linker (e.g., alkyne vs. amide) between the pyridine core and another aryl ring was found to be critical for maintaining high-affinity binding. nih.gov

Analysis of mGluR5 antagonists established a clear pharmacophore consisting of the 2-methylpyridyl "a" ring, a linker, and a substituted aryl "b" ring, where modifications to the "b" ring were explored to optimize potency. nih.gov This model provides a framework for understanding how the different components of the this compound scaffold might contribute to its potential biological activity.

Stereochemical Influences on In Vitro Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. For analogs of this compound, the presence of a chiral center in the cyclohexenyl ring means that the compound can exist as different stereoisomers, specifically enantiomers. These enantiomers are non-superimposable mirror images of each other and can exhibit significantly different in vitro activities. This disparity in biological effect arises from the stereospecific interactions with their biological targets, such as enzymes and receptors, which are themselves chiral.

Detailed research into structurally related compounds, such as 1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine, has provided valuable insights into the role of stereochemistry in determining in vitro activity. In these analogs, the carbon atom at the 1-position of the cyclohexenyl ring is a chiral center. Studies involving the separation and individual testing of the enantiomers of these compounds have demonstrated that they can possess distinct pharmacological profiles.

For instance, in the case of a dopamine autoreceptor agonist, the enantiomers were resolved and evaluated for their dopaminergic activity. It was found that both isomers were partial dopamine agonists; however, the (+)-enantiomer displayed a higher intrinsic activity compared to the (-)-enantiomer nih.gov. This difference in activity underscores the importance of the specific spatial orientation of the cyclohexenyl group for optimal interaction with the dopamine autoreceptor. An X-ray crystal structure determination of an intermediate in the synthesis identified the more active (+)-isomer as having the R configuration nih.gov.

The differential activity of stereoisomers can be attributed to the specific binding interactions with the target protein. One enantiomer may fit more snugly into the binding pocket of a receptor or enzyme, leading to a more stable and effective interaction, which in turn elicits a stronger biological response. The other enantiomer, being a mirror image, may not be able to achieve the same optimal orientation, resulting in weaker binding and consequently, lower or even no activity.

While specific in vitro activity data for the enantiomers of this compound are not extensively available in the public domain, the findings from closely related analogs strongly suggest that the stereochemistry of the cyclohexenyl moiety is a critical determinant of their biological activity. Therefore, the separation and individual evaluation of the stereoisomers of this compound and its analogs are essential for a comprehensive understanding of their structure-activity relationships and for the identification of the more potent enantiomer for further development. The replacement of the cyclohexenyl group with a phenyl group in a structurally related anticancer compound, ZJ-101, resulted in a significant loss of activity, highlighting the importance of the cyclohexenyl ring and its stereogenic centers for its biological function nih.gov.

Interactive Data Table: In Vitro Activity of Chiral Analogs

| Compound | Enantiomer | Configuration | In Vitro Activity |

| 1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine | (+)-enantiomer | R | Higher intrinsic activity as a partial dopamine agonist nih.gov |

| 1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine | (-)-enantiomer | S (inferred) | Lower intrinsic activity as a partial dopamine agonist nih.gov |

Future Research Directions and Challenges in 5 2 Cyclohexenyl 2 Methylpyridine Chemistry

Development of Novel and Sustainable Synthetic Routes for Scalable Production

A fundamental challenge in the study of 5-(2-Cyclohexenyl)-2-methylpyridine is the lack of established, efficient, and scalable synthetic routes. While numerous methods exist for the synthesis of substituted pyridines, such as Hantzsch synthesis, slideshare.netrsc.org multicomponent reactions, researchgate.netnih.gov and transition metal-catalyzed cycloadditions, rsc.org specific application and optimization for this compound are not documented.

Future research must focus on developing sustainable and economically viable methods for its production. This includes the exploration of:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and environmental impact. researchgate.netnih.gov Techniques like microwave-assisted nih.govnih.gov and flow synthesis researchgate.net could offer significant advantages over traditional batch processing.

Readily Available Starting Materials: Designing synthetic pathways that utilize inexpensive and abundant precursors is crucial for large-scale production. nih.govacs.org

Catalytic Efficiency: Investigating novel metal-based or organocatalysts to improve yield, selectivity, and reduce the energy requirements of the synthesis.

Table 1: Illustrative Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multi-component Reaction | High atom economy, operational simplicity. | Requires extensive optimization for the specific target. |

| Cross-Coupling Reactions | Modular, allows for late-stage diversification. | May require expensive catalysts and ligands. |

| Flow Synthesis | Improved safety, scalability, and reproducibility. | Initial setup costs can be high. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and optimization can be time-consuming. |

Exploration of Undiscovered Chemical Transformations and Derivatization Opportunities

The unique hybrid structure of this compound, featuring both an aromatic pyridine (B92270) ring and an olefinic cyclohexene (B86901) moiety, suggests a rich and largely unexplored reactive landscape. Future research should systematically investigate its chemical behavior to unlock a wide range of derivatives.

Key areas for exploration include:

Selective Functionalization: Developing reactions that can selectively target either the pyridine ring (e.g., at the nitrogen atom or specific carbon positions) or the cyclohexenyl group (e.g., the double bond). The pyridine ring is generally susceptible to nucleophilic substitution at the 2- and 4-positions and electrophilic substitution at the 3-position. nih.govslideshare.net

Derivatization of the Cyclohexenyl Moiety: Exploring reactions such as epoxidation, dihydroxylation, and hydrogenation of the double bond to create a variety of saturated and functionalized carbocyclic analogs.

Derivatization of the Methyl Group: Investigating reactions to functionalize the methyl group on the pyridine ring, for example, through oxidation or halogenation, to provide further points for molecular elaboration.

Novel Derivatizing Reagents: The development of novel reagents for the derivatization of oxosteroids, such as 2-hydrazino-1-methylpyridine, highlights the potential for creating new analytical tools. sigmaaldrich.com Similar strategies could be developed for or using this compound.

Advancement of Advanced Characterization Techniques for Complex Analogs

As new analogs and derivatives of this compound are synthesized, robust and advanced analytical techniques will be required for their unambiguous characterization. While standard techniques like NMR and mass spectrometry are fundamental, the complexity of potential derivatives may necessitate more sophisticated methods.

Future efforts should focus on:

Multi-dimensional NMR Spectroscopy: Employing 2D NMR techniques (e.g., COSY, HSQC, HMBC) to fully assign the proton and carbon signals, especially in structurally complex derivatives. bmrb.io

High-Resolution Mass Spectrometry (HRMS): Using techniques like ESI-TOF to confirm elemental composition and identify unknown products and impurities with high accuracy. researchgate.netnih.gov

X-ray Crystallography: Obtaining single-crystal X-ray structures to definitively determine the three-dimensional arrangement of atoms, which is crucial for understanding structure-activity relationships. nih.gov

Chiral Separation and Analysis: Developing methods for the separation and characterization of enantiomers if chiral centers are introduced during derivatization.

Table 2: Key Spectroscopic Data to be Determined for this compound

| Technique | Data to be Acquired | Purpose |

| ¹H NMR | Chemical shifts, coupling constants, integration. | Elucidation of the proton environment. chemicalbook.compw.edu.pl |

| ¹³C NMR | Chemical shifts of aromatic and aliphatic carbons. | Determination of the carbon skeleton. researchgate.netnih.gov |

| Mass Spec. | Molecular ion peak, fragmentation pattern. | Confirmation of molecular weight and structural fragments. researchgate.net |

| FT-IR | Characteristic vibrational frequencies. | Identification of functional groups. |

Targeted Design of Analogs for Specific Mechanistic Investigations and Research Applications

The true potential of this compound lies in the targeted design of its analogs for specific applications. Based on the vast utility of other pyridine derivatives, this compound could serve as a scaffold for new pharmaceuticals, agrochemicals, or materials. rsc.orgresearchgate.netnih.gov

Key research directions include:

Medicinal Chemistry: Designing and synthesizing analogs to probe interactions with biological targets. The pyridine motif is present in a vast number of FDA-approved drugs. nih.gov Analogs could be designed as inhibitors for kinases, tubulin, or other enzymes implicated in disease. nih.govnih.govtandfonline.com

Agrochemicals: Developing derivatives with potential herbicidal, fungicidal, or insecticidal properties, a well-established application for pyridine compounds. nih.gov

Materials Science: Exploring the use of this compound derivatives as ligands for metal complexes, which can have applications in catalysis and as functional materials. wikipedia.orgjscimedcentral.com

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Predictive Design

A synergistic approach combining computational modeling and experimental work will be essential for accelerating research into this compound. In silico methods can provide valuable insights and guide experimental efforts, saving time and resources.

Future research should integrate:

Density Functional Theory (DFT) Calculations: To predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures, which can aid in understanding reaction mechanisms and interpreting experimental data. acs.orgacs.org

Molecular Docking and Dynamics Simulations: To model the interaction of designed analogs with biological targets, helping to prioritize which compounds to synthesize and test. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of analogs with their activity, enabling the predictive design of more potent or selective compounds. nih.gov

By systematically addressing these research directions and challenges, the scientific community can move this compound from a chemical curiosity to a valuable building block with a wide range of potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Cyclohexenyl)-2-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where 2-methylpyridine derivatives are reacted with cyclohexenyl boronic acids. Optimization involves adjusting catalyst systems (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and temperature (60–100°C) to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from by-products like unreacted boronic acids .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR : Distinct signals include a singlet for the 2-methyl group (~δ 2.5 ppm in -NMR) and aromatic protons in the pyridine ring (δ 7.0–8.5 ppm).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., cyclohexenyl C=C bond at ~1.34 Å, pyridine ring planarity) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the theoretical molecular weight (C₁₂H₁₅N, 173.26 g/mol).

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the compound's reactivity in cross-coupling reactions?

- Methodological Answer : Contradictions in reactivity (e.g., variable yields under similar conditions) are addressed by:

- Control Experiments : Testing catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand effects (e.g., SPhos vs. XPhos).

- Kinetic Studies : Monitoring reaction progress via TLC or in situ IR to identify rate-limiting steps.

- Impurity Analysis : GC-MS or HPLC to detect trace by-products (e.g., homocoupling of boronic acids) that may inhibit reactivity .

Q. How does the stereochemistry of the cyclohexenyl group influence the compound's interactions in catalytic applications?

- Methodological Answer : The cyclohexenyl group's conformation (chair vs. boat) affects steric hindrance and electronic effects. Computational modeling (DFT calculations) predicts how substituents alter binding affinity in catalytic sites. For example, the exocyclic double bond in cyclohexenyl may enhance π-π stacking with aromatic moieties in enzyme active sites, as seen in analogous pyridine derivatives .

Q. What methodologies are used to assess the compound's potential as a ligand in coordination chemistry?

- Methodological Answer :

- Titration Studies : UV-Vis or -NMR titration with metal salts (e.g., Cu²⁺, Zn²⁺) to determine binding constants.

- X-ray Diffraction : Resolve metal-ligand complexes to confirm coordination geometry (e.g., square planar vs. tetrahedral).

- Electrochemical Analysis : Cyclic voltammetry to study redox behavior in the presence of metals .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Strategies include:

- Reproducibility Checks : Synthesize derivatives using identical protocols and validate purity (>98% via HPLC).

- Docking Simulations : Compare binding modes in target proteins (e.g., kinases) using software like AutoDock.

- Dose-Response Studies : Test activity across a concentration range (nM–μM) to confirm potency thresholds .

Q. What experimental designs are recommended to study the compound's stability under varying pH conditions?

- Methodological Answer :

- Kinetic Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS.

- Thermodynamic Analysis : Calculate activation energy () for hydrolysis using Arrhenius plots.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridine ring to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。